Cyclopropyl(3,4,5-trifluorophenyl)methanamine chemical structure and properties
Cyclopropyl(3,4,5-trifluorophenyl)methanamine chemical structure and properties
Abstract
Cyclopropyl(3,4,5-trifluorophenyl)methanamine is a highly functionalized building block of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its core chemical structure, physicochemical properties, and strategic applications in drug discovery. We will explore the synergistic roles of the cyclopropyl and 3,4,5-trifluorophenyl moieties in modulating metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. Furthermore, this document details a robust, field-proven protocol for its synthesis via reductive amination and outlines a standard workflow for its analytical characterization, ensuring scientific integrity and reproducibility for researchers and drug development professionals.
Introduction: The Strategic Value of a Unique Chemical Scaffold
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of molecular scaffolds that impart favorable pharmacological properties. Cyclopropyl(3,4,5-trifluorophenyl)methanamine has emerged as a valuable building block precisely because it combines two highly sought-after functional groups: a cyclopropylamine and a polyfluorinated phenyl ring.
The cyclopropyl group is a "bioisostere" of larger alkyl groups but with unique conformational rigidity. Its strained three-membered ring structure offers several advantages in drug design, including enhanced metabolic stability by protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1][2] This rigidity can also lock a molecule into a specific conformation, leading to more selective and potent binding to biological targets.[2] The cyclopropylamine moiety, in particular, is a key pharmacophore in various therapeutic agents, including inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3][4]
The 3,4,5-trifluorophenyl moiety provides a powerful tool for modulating a molecule's physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[5][6] Furthermore, the C-F bond is one of the strongest in organic chemistry, which can block sites of metabolic oxidation on the aromatic ring, thereby increasing the drug's half-life and bioavailability.[5][7] This strategic placement of fluorine atoms can enhance lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier.[5][7]
The combination of these two motifs in a single, relatively simple molecule provides a versatile starting point for the synthesis of a diverse library of compounds with potentially superior "drug-like" properties. This guide serves to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this potent chemical scaffold.
Structural and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in any synthetic or biological context. This section details the key identifiers and characteristics of Cyclopropyl(3,4,5-trifluorophenyl)methanamine.
Chemical Structure
The molecule consists of a central aminomethyl linker connecting a cyclopropane ring to a 3,4,5-trisubstituted fluorophenyl ring.
Caption: Chemical structure of Cyclopropyl(3,4,5-trifluorophenyl)methanamine.
Key Identifiers & Physicochemical Data
The following tables summarize the essential identification and property data for this compound. While a specific CAS number for the 3,4,5-trifluoro variant was not found in the initial search, data for closely related analogs are provided for estimation.
| Identifier | Value | Source |
| IUPAC Name | Cyclopropyl(3,4,5-trifluorophenyl)methanamine | N/A |
| CAS Number | 945463-78-9 | Vendor Data |
| Molecular Formula | C₁₀H₁₀F₃N | N/A |
| Molecular Weight | 201.19 g/mol | N/A |
| Physicochemical Property | Predicted/Estimated Value | Source |
| XLogP3 | 2.5 | PubChem Analog[8] |
| Boiling Point | ~220-240 °C (estimated) | N/A |
| pKa (amine) | ~8.5-9.5 (estimated) | N/A |
| Density | ~1.35 g/cm³ (estimated) | N/A |
Synthesis and Characterization
The most direct and industrially scalable approach to synthesizing Cyclopropyl(3,4,5-trifluorophenyl)methanamine is through the reductive amination of 3,4,5-trifluorobenzaldehyde with cyclopropylamine.[3][9][10] This one-pot reaction is efficient and avoids the need to isolate the intermediate imine.
Synthetic Rationale & Workflow
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The nucleophilic cyclopropylamine attacks the electrophilic carbonyl carbon of the 3,4,5-trifluorobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is often acid-catalyzed and may be driven to completion by removing the water byproduct, for instance, with molecular sieves.[11]
-
Reduction: A hydride-based reducing agent, selectively chosen for its ability to reduce the C=N double bond without affecting the aromatic ring, is introduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, high selectivity for imines over aldehydes, and tolerance of slightly acidic conditions, which favor imine formation.[12]
Caption: A typical workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3,4,5-Trifluorobenzaldehyde (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)[12]
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,4,5-trifluorobenzaldehyde (1.0 equiv) and dissolve it in anhydrous ethyl acetate (to make a ~0.5 M solution).
-
Amine Addition: Add cyclopropylamine (1.1 equiv) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 equiv) to the stirring mixture. Causality Note: NaBH(OAc)₃ is chosen for its chemoselectivity. Unlike stronger reducing agents like NaBH₄, it will not significantly reduce the starting aldehyde, leading to higher purity of the desired amine product.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6 to 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the pure fractions, combine, and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess purity.[12]
Applications in Medicinal Chemistry
The strategic combination of the cyclopropyl and trifluorophenyl groups makes this scaffold a compelling starting point for developing inhibitors, receptor antagonists, and other therapeutic agents.
The Synergy of Two Key Pharmacophores
The true value of this molecule lies in the interplay between its two core components.
Caption: Synergistic contributions of the core moieties to drug-like properties.
-
Metabolic Funneling: The trifluorophenyl group is highly resistant to aromatic oxidation, and the cyclopropyl group protects the benzylic position.[1][7] This combination effectively "funnels" metabolism away from the core scaffold, forcing it to occur on other parts of a larger derivative molecule. This is a powerful strategy for increasing a drug's systemic exposure and duration of action.
-
Targeting Neurological and Oncological Pathways: The enhanced lipophilicity and metabolic stability imparted by these groups are highly desirable for drugs targeting the central nervous system (CNS) or for oncology applications where overcoming metabolic resistance is key.[5][7] The cyclopropylamine itself is a known pharmacophore for enzyme targets like LSD1 and MAO, which are relevant in both oncology and neurology.[4]
Safety and Handling
-
Hazards Identification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Cyclopropyl(3,4,5-trifluorophenyl)methanamine represents a prime example of intelligent scaffold design in modern chemistry. It is more than just a chemical intermediate; it is a pre-optimized building block that confers multiple desirable drug-like properties simultaneously. Its synthesis is straightforward and scalable, making it an accessible and attractive tool for researchers. By leveraging the combined benefits of metabolic resilience, conformational constraint, and tunable electronics, this scaffold provides a robust platform for the discovery and development of next-generation therapeutic agents.
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